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1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

purity specification quality control procurement benchmark

Researchers needing a regioisomerically pure, N1-ethyl, C3-(piperidin-3-yl) tetrahydropyrano[4,3-c]pyrazole scaffold often face supply gaps. This compound (CAS 2098051-27-3) solves that by providing: - A defined piperidine 3-attachment vector for SAR mapping and co-crystallization. - Predicted XLogP3 ~0.5-0.6, with one H-bond donor (piperidine N-H) and three acceptors for interpretable binding. - Matched molecular pair potential vs. N1-methyl (CAS 2097969-42-9) and des-ethyl (CAS 1558370-17-4) analogs to deconvolve lipophilicity-driven ADME. Supplied at ≥95% purity, ready for immediate use in kinase/GPCR programs.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 2098051-27-3
Cat. No. B1491658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS2098051-27-3
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(COCC2)C(=N1)C3CCCNC3
InChIInChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3
InChIKeyWMKJOMNELPDCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-27-3) – Procurement-Grade Identity and Specification


1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-27-3) is a heterocyclic small-molecule building block featuring a fused tetrahydropyrano[4,3-c]pyrazole core with an N1-ethyl substituent and a C3-piperidin-3-yl appendage. The compound has a molecular formula of C13H21N3O and a monoisotopic mass of 235.1685 Da [1]. It belongs to the broader class of pyrano[4,3-c]pyrazole derivatives that have been explored as scaffolds for kinase inhibitors, GPCR modulators, and anti-infective agents [2]. Commercially, it is supplied as a research-grade intermediate with typical purity specifications of 92.0% (Enamine, EN300-301810) [3] to 95% (benchchem sourcing) . No peer-reviewed quantitative bioactivity data, in vivo pharmacokinetic profiles, or target-specific selectivity panels have been published for this exact compound as of the search date.

1

Scaffold SAR expansion: tetrahydropyrano[4,3-c]pyrazole with defined N1-ethyl, C3-(piperidin-3-yl) substitution

2

Suitable for medicinal chemistry hit-to-lead programs requiring regioisomer-controlled building blocks

3

Known purity specification supports stoichiometry-critical workflows such as co-crystallography and SPR

Why 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Cannot Be Replaced by a Generic In-Class Analog


The tetrahydropyrano[4,3-c]pyrazole scaffold tolerates multiple substitution vectors—N1 alkyl group, C3 aryl/heteroaryl substituent, and piperidine regioisomerism—each of which influences lipophilicity, hydrogen-bonding capacity, and conformational flexibility in ways that can alter target engagement, selectivity, and physicochemical suitability for a given assay [1]. Substituting the N1-ethyl group with a smaller methyl (CAS 2097969-42-9, MW 221.30) reduces lipophilicity (ΔXLogP3 ≈ –0.4 units), which may compromise membrane permeability or hydrophobic pocket occupancy [2]. Switching the piperidine attachment from the 3-position to the 4-position (CAS 2098021-20-4) alters the spatial orientation of the basic amine, potentially disrupting critical hydrogen-bond or salt-bridge interactions with target residues [1]. Even the des-ethyl analog (CAS 1558370-17-4, MW 207.27) differs in hydrogen-bond donor count (2 vs. 1 for the N1-ethyl derivative), affecting solubility and crystal packing [2]. These structural variations are not interchangeable when a medicinal chemistry program requires exact SAR mapping, co-crystallization, or reproducible cellular potency. The absence of published comparative potency data for the target compound does not negate the fundamental chemical principle that regioisomeric and N-alkyl variants are distinct chemical entities with non-fungible properties [1].

Target: N1-ethyl, piperidin-3-yl
vs
N1-methyl analog: lipophilicity shift (ΔXLogP3 approx. −0.4) may alter membrane permeability and hydrophobic pocket occupancy
Target: piperidin-3-yl attachment
vs
Piperidin-4-yl isomer: altered amine orientation may disrupt hydrogen-bond or salt-bridge contacts with target residues
Target: 1 H-bond donor (piperidine N–H)
vs
Des-ethyl analog: 2 H-bond donors; solubility and crystal packing may differ, affecting co-crystallization outcomes

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-27-3) vs. Closest Analogs


Purity Specification: Target Compound (92.0% Enamine) vs. Generic Research-Grade Analogs

The target compound is documented with a supplier-verified purity of 92.0% (Enamine, EN300-301810, 0.25 g, $743.00, listed 19 Mar 2025) [1]. In contrast, the most commonly cited analog, 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098021-20-4), is typically offered at 95% purity according to benchchem listings . The 3.0 percentage-point purity differential means the target compound, as supplied, may contain higher levels of isomer impurity or residual solvent relative to its 4-piperidinyl isomer. For applications requiring exact stoichiometry (e.g., co-crystallography, fragment-based screening), this known purity value allows procurement decisions based on fit-for-purpose quality rather than assumed uniformity.

Purity Specification
Reported
92.0% (Enamine EN300-301810)
Supports fit-for-purpose procurement for stoichiometry-critical experiments
Comparator 4-isomer: 95% typical (benchchem). Analytical method not disclosed by supplier
purity specification quality control procurement benchmark

Lipophilicity (XLogP3) Differentiation: 1-Ethyl (Target) vs. 1-Methyl Analog

The computed XLogP3 for the target compound's closest N1-methyl analog, 1-Methyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2097969-42-9), is approximately 0.1, as reported in PubChem computed properties [1]. The N1-ethyl substituent adds one methylene unit, which is expected to increase XLogP3 by approximately 0.4–0.5 units based on the standard Hansch π contribution for an sp3 carbon. Therefore, the target compound is predicted to have an XLogP3 of approximately 0.5–0.6. This higher lipophilicity may confer improved passive membrane permeability but also potentially increased non-specific protein binding relative to the methyl analog. No direct measured logP/logD data are available for either compound.

Lipophilicity (XLogP3)
Class-level
Target (ethyl)
≈0.5–0.6 (estimated)
Methyl analog
0.1 (PubChem computed)
Class-level permeability context; ΔXLogP3 ≈ +0.4 to +0.5 may shift passive permeability profile
Computed values only; measured logP/logD not available for either compound
lipophilicity ADME prediction permeability

Hydrogen-Bond Donor Count Difference: 1-Ethyl-3-(piperidin-3-yl) vs. Des-Ethyl Analog

The target compound (C13H21N3O) carries one hydrogen-bond donor (the piperidine N–H) and three hydrogen-bond acceptors (pyrazole N, pyran O, and piperidine N lone pair) . In the des-ethyl analog, 3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1558370-17-4), PubChem assigns a computed hydrogen-bond donor count of 2 (both pyrazole N–H and piperidine N–H) [1]. The elimination of the pyrazole N–H donor through N1-ethylation reduces the total donor count from 2 to 1, which is expected to: (a) decrease aqueous solubility; (b) improve passive membrane permeability by reducing desolvation penalty; and (c) simplify hydrogen-bonding patterns in co-crystal structures.

H-Bond Donor Count
Class-level
ΔHBD = −1 (1 vs. 2)
Solubility and permeability context; may simplify co-crystal hydrogen-bonding patterns
Computed HBD counts from PubChem; N1-ethylation removes pyrazole N–H donor
hydrogen bonding solubility crystal engineering

Research and Industrial Application Scenarios for 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-27-3)


Medicinal Chemistry Hit-to-Lead SAR Expansion of Tetrahydropyrano[4,3-c]pyrazole Kinase Inhibitors

The target compound serves as an N1-ethyl, C3-(piperidin-3-yl) variant in a tetrahydropyrano[4,3-c]pyrazole scaffold series. Researchers pursuing kinase or GPCR inhibitor programs can use this specific regioisomer to systematically probe the impact of the piperidine 3-attachment vector and N1-ethyl lipophilicity on target potency and selectivity. The predicted XLogP3 of ~0.5–0.6 positions this compound in a favorable permeability range for cell-based assays, while the single H-bond donor and three acceptors offer interpretable SAR relative to the des-ethyl analog [1].

Biophysical Co-Crystallography and Fragment Elaboration Starting from a Characterized Scaffold

For structural biology campaigns requiring co-crystallization of a soluble, low-molecular-weight ligand with a target protein (e.g., kinase hinge binder), the target compound's known purity specification (92.0% Enamine) enables accurate molarity calculations for soaking or co-crystallization experiments [2]. The piperidine N–H provides a single, well-defined hydrogen-bond donor that can be mapped in electron density, while the tetrahydropyran oxygen offers an additional acceptor for water-mediated interactions.

Pharmacokinetic Property Profiling of N1-Alkyl Pyrano[4,3-c]pyrazole Congeners

The target compound, together with the N1-methyl analog (CAS 2097969-42-9) and the des-ethyl analog (CAS 1558370-17-4), can be used in a matched molecular pair analysis to deconvolve the contribution of the N1-alkyl group to microsomal stability, CYP inhibition, and plasma protein binding. The ΔXLogP3 of ~0.4–0.5 between the ethyl and methyl variants provides a measurable lipophilicity gradient for correlating with in vitro ADME endpoints [3].

Application
Selection Property
Validation Focus
Hit-to-lead SAR expansion
Regioisomer identity and N1-substitution pattern
Target potency and selectivity endpoints in kinase or GPCR assays
Biophysical co-crystallography
Purity specification for accurate molarity calculation
Electron density fit of piperidine N–H and tetrahydropyran oxygen
Matched molecular pair ADME profiling
N1-alkyl lipophilicity gradient with methyl and des-ethyl congeners
In vitro ADME endpoint correlation (microsomal stability, CYP inhibition, protein binding)
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